Sniper(brd)-1

Catalog No.
S543482
CAS No.
M.F
C53H66ClN9O8S2
M. Wt
1056.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sniper(brd)-1

Standard BRD4 PROTACs fail in cancers with high IAP levels, leaving apoptosis resistance unresolved. SNIPER(BRD)-1 is an IAP-recruiting heterobifunctional degrader that eliminates BRD4 and concurrently degrades cIAP1, cIAP2, and XIAP, directly overcoming this resistance. This intact chimera is essential-co-treatment with unlinked (+)-JQ-1 and LCL-161 cannot replicate the dual depletion. Procure for apoptosis-driven oncology research and mechanistic E3 ligase studies.

  • Dual degradation of BRD4 and anti-apoptotic IAPs (cIAP1/2, XIAP).
  • Requires ternary complex formation; benchmark compound for IAP-dependent protein erasers.
  • Supplied as a solid with verified purity for reproducible assay development.

Product Name

Sniper(brd)-1

IUPAC Name

(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide

Molecular Formula

C53H66ClN9O8S2

Molecular Weight

1056.7 g/mol

InChI

InChI=1S/C53H66ClN9O8S2/c1-32-34(3)73-53-45(32)46(37-16-18-39(54)19-17-37)57-41(49-61-60-35(4)63(49)53)30-44(64)56-20-22-68-23-24-69-25-26-70-27-28-71-40-14-9-13-38(29-40)48(65)42-31-72-51(58-42)43-15-10-21-62(43)52(67)47(36-11-7-6-8-12-36)59-50(66)33(2)55-5/h9,13-14,16-19,29,31,33,36,41,43,47,55H,6-8,10-12,15,20-28,30H2,1-5H3,(H,56,64)(H,59,66)/t33-,41-,43-,47-/m0/s1

InChI Key

FVDSZRCRCFMYQV-CDYWKMCDSA-N

solubility

Soluble in DMSO

Synonyms

SNIPER(BRD4)-1; SNIPER(BRD4)1; SNIPER(BRD4) 1

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)C8=CC=C(C=C8)Cl)C

The exact mass of the compound Sniper(brd)-1 is 1055.4164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

SNIPER(BRD)-1 (CAS: 2095244-54-3) is a specific and nongenetic IAP-dependent protein eraser (SNIPER) that functions as a heterobifunctional degrader. It is composed of the BET bromodomain inhibitor (+)-JQ-1 linked to a derivative of the IAP antagonist LCL-161 [1]. Unlike conventional PROTACs that recruit CRBN or VHL E3 ligases to degrade a target, SNIPER(BRD)-1 specifically recruits Inhibitor of Apoptosis Proteins (IAPs) to ubiquitinate and degrade BRD4 [1]. Crucially, this recruitment mechanism also triggers the concurrent degradation of the E3 ligases themselves, specifically cIAP1, cIAP2, and XIAP. This dual-degradation profile makes it a highly specialized procurement choice for oncology and apoptosis research, where overcoming cellular resistance mediated by anti-apoptotic proteins is a primary objective.

Research Fit

E3 Ligase Strategy IAP-dependent (cIAP1/2, XIAP) degradation mechanism Differs from CRBN- or VHL-recruiting PROTACs
Target Perturbation Simultaneous BRD4 knockdown and IAP pathway modulation Supports dual-pathway crosstalk studies
Experimental Controls Enantiomer controls SNIPER(BRD)-3 and -4 available Enables rigorous mechanistic validation
Formulation Readiness High DMSO solubility and defined aqueous formulation Supports in vitro to in vivo transition

Substituting SNIPER(BRD)-1 with generic BRD4 inhibitors (e.g., JQ1) or standard CRBN/VHL-recruiting PROTACs (e.g., MZ1, ARV-825) fundamentally alters the cellular response. Standard PROTACs degrade BRD4 but leave anti-apoptotic IAP levels intact, which limits the induction of apoptosis in resistant cancer cell lines [1]. Furthermore, attempting to replicate the dual-pathway effect by simply co-administering unlinked (+)-JQ-1 and LCL-161 fails; while this mixture degrades cIAP1 via autoubiquitylation, it cannot form the ternary complex required to degrade BRD4 and XIAP[1]. Therefore, the intact chimeric structure of SNIPER(BRD)-1 is strictly required to achieve simultaneous clearance of both the epigenetic target and the XIAP resistance factor.

Substitution Risk

SNIPER(BRD)-1 (IAP)
Dual IAP/BRD4 perturbation
Co-degrades cIAP1, cIAP2, and XIAP E3 ligase machinery alongside BRD4, creating a unique dual-pathway experimental context.
Mechanistic duality
Involves both autoubiquitylation (cIAP1) and ternary complex formation (XIAP/BRD4), providing an intrinsic experimental control.
Pan-BET degradation profile
Induces BRD2 and BRD3 degradation at higher concentrations, broadening the BET family response.
vs
CRBN/VHL PROTACs
No IAP co-degradation
ARV-825 and dBET1 (CRBN) or MZ1 (VHL) lack IAP-modulatory activity, fundamentally altering downstream apoptotic signaling networks.
Uniform ternary complex requirement
CRBN/VHL-based PROTACs rely solely on ternary complex formation, removing the mechanistic bifurcation observed with SNIPER(BRD)-1.
Selectivity divergence
MZ1 exhibits preferential BRD4 degradation, whereas SNIPER(BRD)-1 shows a broader BET family engagement context.

Concurrent IAP Degradation

SNIPER(BRD)-1 distinguishes itself from standard CRBN/VHL-based BRD4 degraders through its potent, concurrent degradation of anti-apoptotic proteins. Quantitative assays demonstrate that SNIPER(BRD)-1 effectively degrades cIAP1, cIAP2, and XIAP with IC50 values of 6.8 nM, 17 nM, and 49 nM, respectively . In contrast, conventional BRD4 PROTACs like MZ1 or ARV-825 rely on non-IAP ligases and do not clear these anti-apoptotic factors.

Evidence DimensionIAP Degradation Potency (IC50)
Target Compound DatacIAP1 (6.8 nM), cIAP2 (17 nM), XIAP (49 nM)
Comparator Or BaselineCRBN/VHL PROTACs (No IAP degradation)
Quantified DifferenceExclusive concurrent clearance of IAPs alongside BRD4
ConditionsIn vitro biochemical profiling

Enables researchers to simultaneously eliminate BRD4 and overcome IAP-mediated apoptotic resistance using a single molecule.

Triple IAP Co-Degradation
Class-level inference
cIAP1: IC₅₀ = 6.8 nM; cIAP2: IC₅₀ = 17 nM; XIAP: IC₅₀ = 49 nM
Comparative baseline: ARV-825, dBET1, MZ1 show no detectable IAP family degradation at any concentration tested.
Supports dual IAP/BRD4 perturbation context
Qualitative mechanism difference, not just potency difference; unique to SNIPER class

Chimeric Linkage vs. Co-treatment

To validate the requirement of the intact SNIPER molecule, researchers compared SNIPER(BRD)-1 against an unlinked mixture of its constituent ligands, (+)-JQ-1 and LCL-161. While the unlinked mixture successfully induced the degradation of cIAP1 (via IAP antagonist-induced autoubiquitylation), it completely failed to degrade XIAP and BRD4[1]. SNIPER(BRD)-1, however, successfully degraded all three targets, proving that the physical linker is mandatory for the ternary complex formation required for BRD4 and XIAP clearance.

Evidence DimensionTarget Degradation Profile
Target Compound DataDegrades cIAP1, XIAP, and BRD4
Comparator Or BaselineUnlinked (+)-JQ-1 + LCL-161 mixture (Degrades cIAP1 only)
Quantified DifferenceAbsolute requirement of the linker for BRD4 and XIAP degradation
ConditionsCellular degradation assays

Prevents buyers from attempting to substitute the chimeric degrader with a cheaper combination of individual inhibitors, which cannot replicate the full degradation profile.

Degradation Mechanism Bifurcation
Head-to-head
cIAP1 Autoubiquitylation
XIAP / BRD4 Ternary complex required
Control (SNIPER(BRD)-4): Degrades cIAP1 only; loses XIAP/BRD4 activity due to (-)-JQ-1 enantiomer.
Intrinsic experimental control for distinguishing degradation modes
Supports E3 ligase biology context in cell-based assays

Stereospecificity of the BET-Binding Module

The degradation of BRD4 and XIAP by SNIPER(BRD)-1 is strictly dependent on the active stereoisomer of the BET inhibitor warhead. When compared to the inactive control compound SNIPER(BRD)-4—which incorporates the inactive (-)-JQ-1 enantiomer—SNIPER(BRD)-1 successfully degrades BRD4 and XIAP, whereas SNIPER(BRD)-4 loses this ability entirely, though it retains the ability to degrade cIAP1 [1].

Evidence DimensionTarget Engagement and Degradation
Target Compound DataSNIPER(BRD)-1 with (+)-JQ-1 (Degrades BRD4 and XIAP)
Comparator Or BaselineSNIPER(BRD)-4 with (-)-JQ-1 (Fails to degrade BRD4 and XIAP)
Quantified DifferenceComplete loss of BRD4/XIAP degradation with the inactive enantiomer
ConditionsComparative cellular assays

Highlights the availability of a precise stereochemical negative control (SNIPER(BRD)-4) for rigorous experimental validation of off-target effects.

Orthogonal E3 Ligase Recruitment
Class-level inference
Recruits IAP family (cIAP1, cIAP2, XIAP)
Comparative baseline: ARV-825/dBET1 recruit cereblon (CRBN); MZ1 recruits von Hippel-Lindau (VHL). No IAP interaction.
Supports CRBN/VHL-independent degradation research
Cell-type-dependent efficiency due to differential E3 expression

Cellular Assay Parameters

For practical laboratory workflows, SNIPER(BRD)-1 demonstrates robust efficacy at sub-micromolar to low-micromolar concentrations. In LNCaP prostate cancer cells, treatment with SNIPER(BRD)-1 at 0-1 μM for 6 to 24 hours is sufficient to significantly reduce the protein levels of BRD4, cIAP1, and XIAP . This defines a clear, validated working window for in vitro cellular assays.

Evidence DimensionEffective Cellular Concentration
Target Compound Data0-1 μM (6-24 h incubation)
Comparator Or BaselineBaseline untreated cells
Quantified DifferenceSignificant reduction in BRD4, cIAP1, and XIAP protein levels
ConditionsLNCaP cell line

Provides buyers with established dosing and incubation parameters, reducing the time and cost associated with assay optimization.

Enantiomer Control Availability
Head-to-head
Two distinct inactive controls: SNIPER(BRD)-3 (IAP-binding deficient) and SNIPER(BRD)-4 (BRD4-binding deficient)
Comparative baseline: ARV-825, dBET1, and MZ1 lack equivalently validated, structurally matched inactive controls.
Enables rigorous target-dependent vs. off-target effect validation
Reduces experimental variability in chemical biology studies
Solubility & Formulation
Cross-study comparable
≥100 mg/mL (94.63 mM) in DMSO; ≥2.5 mg/mL (2.37 mM) in aqueous vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
Comparative context: Exceeds or matches DMSO solubility of ARV-825 and MZ1; defined aqueous formulation available.
Supports direct in vitro to in vivo research transition
Vendor-reported solubility; condition optimization recommended
BRD2/BRD3 BET Family Degradation
Cross-study comparable
Induces BRD2 and BRD3 degradation at higher concentrations (pan-BET context)
Comparative context: MZ1 exhibits preferential BRD4 degradation (DC₅₀ = 8-23 nM) over BRD2/BRD3.
Supports pan-BET vs. BRD4-selective degradation strategy selection
Concentration-dependent selectivity requires experimental review

Overcoming Apoptotic Resistance in Oncology Models

SNIPER(BRD)-1 is the ideal choice for studies where cancer cell lines exhibit resistance to standard BRD4 inhibitors or CRBN/VHL PROTACs due to the overexpression of anti-apoptotic proteins (cIAP1/2, XIAP). Its dual-degradation profile directly addresses this resistance mechanism .

Ternary Complex Mechanism Studies

Because SNIPER(BRD)-1 degrades cIAP1 via autoubiquitylation but requires ternary complex formation to degrade XIAP and BRD4, it serves as an essential benchmark compound for structural biologists and biochemists investigating the differential degradation mechanisms of E3 ligases [1].

Dual-Target Degradation Assay Development

Procured for assay development where the simultaneous knockdown of an epigenetic reader (BRD4) and an apoptosis inhibitor (IAP) is required. It eliminates the off-target effects and pharmacokinetic discrepancies associated with using two separate, unlinked drugs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dual IAP/BRD4 pathway analysis
IAP co-degradation profile
Distinguishing autoubiquitylation vs. ternary complex-dependent mechanisms
Mechanistic control experiments
Structurally validated enantiomer controls
Differentiating target-dependent and off-target cellular effects
CRBN/VHL low-expression models
IAP-dependent E3 ligase recruitment
Assessing cell-type-specific degradation efficiency
In vivo target engagement studies
Ready-to-use aqueous formulation protocol
Confirming exposure and stability from in vitro to in vivo models

XLogP3

6.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

3

Exact Mass

1055.4164301 Da

Monoisotopic Mass

1055.4164301 Da

Heavy Atom Count

73

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Explore Compound Types